molecular formula C26H23FN4O3S B11349734 5-(3-fluoro-4-methylphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11349734
M. Wt: 490.6 g/mol
InChI Key: YXQSFXGOTXEFOI-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a fluorinated phenyl group, a pyridine moiety, and a benzothiophene ring

Preparation Methods

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the fluorinated phenyl derivative, followed by the introduction of the pyridine moiety through a series of coupling reactions. The benzothiophene ring is then constructed via cyclization reactions, and the final oxazole ring is formed through a condensation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The fluorinated phenyl group can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Common Reagents and Conditions: Reagents such as palladium catalysts, hydrogen gas, and various acids and bases are commonly used in these reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is conducted to explore its efficacy in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the pyridine moiety play crucial roles in binding to these targets, modulating their activity. The benzothiophene ring and the oxazole ring contribute to the compound’s overall stability and bioavailability. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 5-(3-fluoro-4-methylphenyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    4-Fluoro-3-methyl-alpha-PVP: A synthetic stimulant with a different application profile.

    Alpha-pyrrolidinopentiophenone (alpha-PVP): Another stimulant with structural similarities but different pharmacological effects.

    4-Fluoro-alpha-pyrrolidinohexanophenone (4-fluoro-alpha-PHP): Shares structural features but differs in chemical behavior and applications.

Properties

Molecular Formula

C26H23FN4O3S

Molecular Weight

490.6 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H23FN4O3S/c1-15-8-9-17(11-19(15)27)21-12-20(31-34-21)24(32)30-26-23(18-6-2-3-7-22(18)35-26)25(33)29-14-16-5-4-10-28-13-16/h4-5,8-13H,2-3,6-7,14H2,1H3,(H,29,33)(H,30,32)

InChI Key

YXQSFXGOTXEFOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5)F

Origin of Product

United States

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